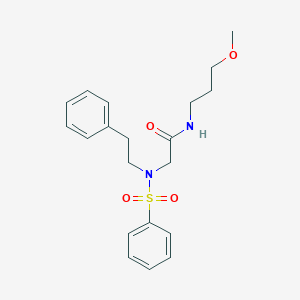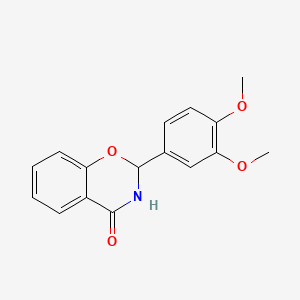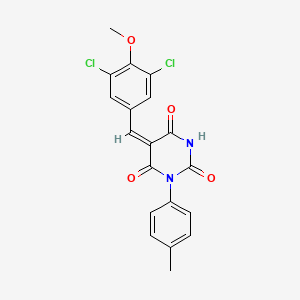
N1-cyclohexylpiperidine-1,4-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-cyclohexylpiperidine-1,4-dicarboxamide is a useful research compound. Its molecular formula is C13H23N3O2 and its molecular weight is 253.34 g/mol. The purity is usually 95%.
The exact mass of the compound N~1~-cyclohexyl-1,4-piperidinedicarboxamide is 253.17902698 g/mol and the complexity rating of the compound is 305. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
N1-cyclohexylpiperidine-1,4-dicarboxamide is a complex compound that has been used in the synthesis of various metal-organic frameworks The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
Similar dicarboxamide compounds have been shown to interact with proteins such as bovine serum albumin (bsa), causing changes in fluorescence and absorption . This suggests that this compound may also interact with proteins or other biological targets, leading to observable changes.
Biochemical Pathways
The compound’s potential to form complex structures suggests it may interact with multiple biochemical pathways .
Result of Action
Similar compounds have been shown to cause changes in protein structure and function , suggesting that this compound may have similar effects.
Action Environment
The environment can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect how this compound interacts with its targets and its overall effectiveness .
生化学分析
Biochemical Properties
N1-cyclohexylpiperidine-1,4-dicarboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to specific active sites on enzymes, thereby influencing their activity. For instance, it has been observed to act as a corrosion inhibitor by adsorbing onto metal surfaces, which suggests its potential to interact with biomolecules in a similar manner . The compound’s structure allows it to form stable complexes with proteins, potentially altering their conformation and function.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can inhibit the corrosion of soft-cast steel, indicating its ability to interact with cellular components and possibly protect cells from oxidative damage . Additionally, its impact on gene expression and cellular metabolism could lead to changes in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as an inhibitor by binding to specific sites on enzymes, thereby preventing their normal function. This inhibition can lead to changes in gene expression and cellular metabolism. The compound’s ability to adsorb onto surfaces and form stable complexes with proteins suggests that it may exert its effects through similar mechanisms in biological systems .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies could lead to cumulative effects on cellular processes, including changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as protection against oxidative damage and modulation of cellular processes. At higher doses, it could potentially cause toxic or adverse effects. Studies have indicated that there are threshold effects, where the compound’s efficacy plateaus or decreases beyond a certain dosage . It is essential to determine the optimal dosage to maximize its benefits while minimizing any potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s structure allows it to participate in reactions that modify its chemical properties, leading to the formation of metabolites . Understanding these pathways is crucial for determining its overall impact on cellular metabolism and identifying any potential side effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments . The compound’s distribution pattern is essential for understanding its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its localization is crucial for determining its precise mechanism of action and potential effects on cellular processes.
特性
IUPAC Name |
1-N-cyclohexylpiperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O2/c14-12(17)10-6-8-16(9-7-10)13(18)15-11-4-2-1-3-5-11/h10-11H,1-9H2,(H2,14,17)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMQRZASNZXCTGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2CCC(CC2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-(dimethylsulfamoyl)phenyl]-2-(2-fluorophenyl)acetamide](/img/structure/B5061188.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-4-iodobenzamide](/img/structure/B5061190.png)
![2-[(Benzenesulfonyl)(3-chlorophenyl)amino]-N-(3-chloro-4-methoxyphenyl)ethanimidic acid](/img/structure/B5061192.png)

![1-(Furan-2-ylmethyl)-1-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-3-methylthiourea](/img/structure/B5061208.png)
![N-benzyl-2-{[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5061219.png)
![2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(4-nitrophenyl)ethanone](/img/structure/B5061224.png)
![2-Propan-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7-dione](/img/structure/B5061232.png)

![methyl 3-methyl-2-[(3-nitrobenzoyl)amino]butanoate](/img/structure/B5061240.png)
![Tert-butyl 6-amino-5,7,7-tricyano-8-[4-(trifluoromethyl)phenyl]-1,3,8,8a-tetrahydroisoquinoline-2-carboxylate](/img/structure/B5061248.png)

![8-cyclohexyl-N-phenyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazole-3-carbothioamide](/img/structure/B5061272.png)
![2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B5061286.png)
